molecular formula C18H17Cl2N3O2 B2580876 N~1~,N~3~-bis(2-chlorophenyl)-2-[(dimethylamino)methylene]malonamide CAS No. 339096-43-4

N~1~,N~3~-bis(2-chlorophenyl)-2-[(dimethylamino)methylene]malonamide

Cat. No.: B2580876
CAS No.: 339096-43-4
M. Wt: 378.25
InChI Key: KGDGIYMMXZEGOD-UHFFFAOYSA-N
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Description

N¹,N³-Bis(2-chlorophenyl)-2-[(dimethylamino)methylene]malonamide is a malonamide derivative characterized by two 2-chlorophenyl groups attached to the terminal nitrogen atoms and a dimethylamino-substituted methylene group at the central carbon (Fig. 1). This structure confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, sensing, and materials science.

Properties

IUPAC Name

N,N'-bis(2-chlorophenyl)-2-(dimethylaminomethylidene)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O2/c1-23(2)11-12(17(24)21-15-9-5-3-7-13(15)19)18(25)22-16-10-6-4-8-14(16)20/h3-11H,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDGIYMMXZEGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)NC1=CC=CC=C1Cl)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N~1~,N~3~-bis(2-chlorophenyl)-2-[(dimethylamino)methylene]malonamide is a synthetic organic compound that has garnered interest for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its activity.

Chemical Structure and Properties

  • IUPAC Name : N,N'-bis(2-chlorophenyl)-2-(dimethylaminomethylidene)propanediamide
  • Molecular Formula : C18H17Cl2N3O2
  • Molar Mass : 378.25 g/mol
  • Chemical Structure :
    InChI 1S C18H17Cl2N3O2 c1 25 2 9 12 17 26 23 15 5 3 10 19 7 13 15 21 18 27 24 16 6 4 11 20 8 14 16 22 h3 9H 1 2H3 H 23 26 H 24 27 \text{InChI 1S C18H17Cl2N3O2 c1 25 2 9 12 17 26 23 15 5 3 10 19 7 13 15 21 18 27 24 16 6 4 11 20 8 14 16 22 h3 9H 1 2H3 H 23 26 H 24 27 }

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloroaniline with malonic acid derivatives under controlled conditions. The process may include several steps:

  • Formation of Intermediate : Reaction of 2-chloroaniline with malonic acid to form an intermediate.
  • Dimethylamine Treatment : The intermediate is then treated with dimethylamine to yield the final product.
  • Catalysts and Conditions : Common reagents include acids or bases as catalysts, optimizing temperature and pressure for maximum yield.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity towards these targets can lead to alterations in their functional states, potentially resulting in therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results highlight the compound's ability to inhibit bacterial growth, which may be leveraged in developing new antibacterial therapies .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, studies revealed an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 25 µM against human breast cancer cells (MCF-7). This suggests a promising avenue for its use in cancer treatment .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antitumor Activity : A study indicated that the compound exhibited significant antitumor activity in vivo, with tumor size reduction observed in treated mice compared to controls.
  • Mechanistic Insights : Mechanistic studies suggested that the compound may act through the inhibition of specific signaling pathways involved in cell proliferation and survival.
  • Comparative Studies : Comparative analyses with similar compounds showed that the presence of dimethylamino groups enhances biological activity, making it a unique candidate for further research .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that malonamide derivatives exhibit anticancer properties. For instance, compounds similar to N~1~,N~3~-bis(2-chlorophenyl)-2-[(dimethylamino)methylene]malonamide have been tested for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that derivatives with malonamide linkers showed enhanced potency against specific cancer types due to their ability to interact with DNA and inhibit topoisomerase enzymes .

2. Antithrombotic Agents
The malonamide structure has been explored in the development of antithrombotic agents. A series of malonamide derivatives were synthesized and evaluated for their inhibitory activity against factor Xa and thrombin, critical enzymes in the coagulation cascade. The findings revealed that modifications to the malonamide core significantly impacted their selectivity and potency, suggesting potential therapeutic applications in managing thrombotic disorders .

3. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of malonamide derivatives in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds based on this structure have shown promise as inhibitors of acetylcholinesterase, an enzyme associated with cognitive decline in Alzheimer's patients. The ability to selectively inhibit this enzyme while maintaining low toxicity profiles positions these compounds as candidates for further development .

Case Studies

Study Objective Findings
Study AEvaluate anticancer activityDemonstrated significant inhibition of tumor cell proliferation in breast cancer models using malonamide derivatives .
Study BAssess antithrombotic propertiesIdentified several potent factor Xa inhibitors among synthesized malonamide derivatives, suggesting clinical relevance for thromboembolic disorders .
Study CInvestigate neuroprotective effectsShowed that specific malonamide compounds effectively inhibited acetylcholinesterase activity, indicating potential for Alzheimer's treatment .

Chemical Reactions Analysis

Condensation Reactions

The compound undergoes condensation with aldehydes or ketones to form imines or secondary amides. These reactions typically occur in dichloromethane (DCM) or tetrahydrofuran (THF) under reflux conditions, with triethylamine (TEA) as a base to neutralize HCl byproducts. For example:

  • Reaction with formaldehyde yields a bis-imine derivative.

  • Ketones like acetone form stable enamine adducts.

Key Conditions :

ReagentSolventTemperatureYield
Aldehydes/KetonesDCM/THFReflux60–75%

Nucleophilic Additions

The dimethylaminomethylene group acts as a nucleophilic site, reacting with:

  • Amines : Forms tertiary amine derivatives via Michael addition.

  • Thiols : Generates thioether linkages under mild acidic conditions.

Example Reaction Pathway :

Malonamide+R-NH2R-NH-CH2Malonamide\text{Malonamide} + \text{R-NH}_2 \rightarrow \text{R-NH-CH}_2-\text{Malonamide}

Reactions are monitored via thin-layer chromatography (TLC) and purified using column chromatography .

Cyclization Reactions

Intramolecular Friedel-Crafts acylation has been reported for structurally related malonamides (e.g., dimethindene synthesis) . While not directly observed for this compound, analogous reactivity is plausible in polyphosphoric acid (PPA) or Lewis acid catalysts (e.g., AlCl₃), leading to indanone-like heterocycles .

Proposed Mechanism :

  • Activation of the carbonyl group by PPA.

  • Electrophilic aromatic substitution at the chlorophenyl ring.

  • Cyclization to form a six-membered ring .

Mechanistic Hypotheses

While the exact mechanism of action remains unconfirmed, studies on analogous malonamides suggest:

  • Enzyme Inhibition : Competes with ATP-binding sites in kinases via hydrogen bonding with the malonamide carbonyl groups .

  • DNA Intercalation : Planar aromatic regions (chlorophenyl groups) may intercalate into DNA, disrupting replication.

Characterization Data

Reaction products are validated using:

  • NMR Spectroscopy : Confirms substitution patterns (e.g., δ 7.3–7.5 ppm for aromatic protons) .

  • Mass Spectrometry : Molecular ion peaks at m/z 323.17 (M⁺) align with the molecular formula C₁₅H₁₂Cl₂N₂O₂ .

Comparison with Similar Compounds

Ligand MPT: N¹,N³-Bis(3-((E)-thiophen-2-yl)methylene)amino)propyl)malonamide

Structural Differences :

  • Substituents : MPT features thiophene rings instead of 2-chlorophenyl groups (Fig. 2). The thiophene’s sulfur atom enhances π-electron delocalization, while the propylamine linker increases flexibility .
  • Electronic Properties: Thiophene is less electron-withdrawing than chlorophenyl, making MPT a stronger electron donor.

Functional Differences :

  • Metal Binding : MPT exhibits high selectivity for Fe²+ ions, with formation constants (log K) determined via spectrophotometric and potentiometric analyses .
  • Applications : Demonstrated utility in environmental and biological Fe²+ sensing due to its aqueous stability and theoretical DFT-supported coordination geometry .

Table 1: Key Properties of MPT vs. Target Compound

Property MPT Target Compound
Substituents Thiophene, propylamine linker 2-Chlorophenyl, dimethylamino
Electron Effects Moderate electron donation Electron withdrawal (Cl) + donation (N(CH₃)₂)
Metal Selectivity Fe²+ Not reported (inferred: transition metals)
Lipophilicity (Log P) Moderate High (due to Cl substituents)

Ligand MEC: N¹,N³-Bis(2-(((Z)-2,3-dihydroxybenzylidene)amino)ethyl)-malonamide

Structural Differences :

  • Substituents : MEC incorporates dihydroxybenzylidene groups, which provide catechol-like binding sites for trivalent metals (Al³+, Cr³+, Fe³+) .

Functional Differences :

  • Applications: Potential use in water treatment or catalysis due to high stability constants and redox-active catechol moieties.

Table 2: Stability Constants (log K) of Malonamide Derivatives

Ligand Metal Ion log K Method Reference
MPT Fe²+ 8.2 ± 0.3 Spectrophotometric
MEC Al³+ 12.5 ± 0.5 DFT/TD-DFT

Non-Malonamide Analogs: 3-Chloro-N-phenyl-phthalimide

Structural Differences :

  • Core Structure: Phthalimide (aromatic dicarboximide) vs. malonamide (non-aromatic dicarboxamide) .
  • Substituents : Single 3-chloro and phenyl groups.

Functional Differences :

  • Applications: Used as a monomer for polyimide synthesis, emphasizing purity requirements for polymer performance .

Key Research Findings and Trends

Dimethylamino groups increase electron density at the malonamide core, favoring coordination with soft Lewis acids (e.g., Cu²+, Fe³+).

Computational Insights: DFT studies (e.g., B3LYP/6-311(d,p)) predict that dimethylamino substituents lower LUMO energies, enhancing electrophilic reactivity .

Synthetic Challenges :

  • Chlorophenyl substituents may complicate purification due to increased van der Waals interactions, as seen in phthalimide analogs .

Q & A

Basic: What synthetic methodologies are recommended for preparing N¹,N³-bis(2-chlorophenyl)-2-[(dimethylamino)methylene]malonamide?

Answer:
A common approach involves condensation reactions using catalysts such as dimethylformamide dimethylacetal (DMFDMA) in toluene under reflux conditions. For example, analogous (dimethylamino)methylene derivatives were synthesized via 8–10-hour reflux with DMFDMA, followed by solvent evaporation and purification using hexane washes . Key steps include:

  • Catalyst selection : DMFDMA promotes efficient enamine formation.
  • Solvent choice : Toluene is preferred for its high boiling point and inertness.
  • Purification : Hexane washing removes unreacted reagents.

Basic: Which spectroscopic techniques are optimal for structural confirmation of this compound?

Answer:
A combination of ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry is critical:

  • NMR : Assigns protons and carbons, particularly the (dimethylamino)methylene group (δ ~3.0–3.5 ppm for N–CH₃) and aromatic chlorophenyl signals (δ ~7.0–7.5 ppm) .
  • IR : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and C–N vibrations (~1250–1350 cm⁻¹).
  • Elemental analysis : Validates stoichiometry.

Advanced: How can density functional theory (DFT) predict coordination behavior with metal ions?

Answer:
DFT calculations at the B3LYP/6-311(d,p) level (for ligands) and DGDZVP (for metal complexes) optimize geometries and electronic structures. Key analyses include:

  • HOMO-LUMO gaps : Predict redox activity and metal-binding affinity.
  • Molecular electrostatic potential (MEP) : Identifies nucleophilic/electrophilic sites for metal coordination.
  • Charge distribution : Reveals donor atoms (e.g., amide oxygen or dimethylamino nitrogen) .

Advanced: What experimental methods determine formation constants (log K) for metal-ligand complexes?

Answer:
Potentiometric titration (for protonation constants) and UV-Vis spectrophotometry (for metal-complex stability) are standard:

  • Potentiometry : Measures pH-dependent ligand protonation in aqueous media.
  • Spectrophotometry : Monitors absorbance changes during titrations with metal ions (e.g., Fe²⁺/Fe³⁺). Data are fitted using software like HyperQuad to calculate log K .

Advanced: How to resolve contradictions between experimental and computational data in stability studies?

Answer:

  • Thermodynamic analysis : Compare experimental formation constants (log K) with DFT-derived Gibbs free energy values.
  • Solvent effects : Account for aqueous vs. gas-phase discrepancies by incorporating solvation models (e.g., COSMO) in DFT.
  • Spectroscopic validation : Use EXAFS or EPR to confirm DFT-predicted coordination geometries .

Advanced: How do global reactivity parameters (GRPs) inform the compound’s chemical behavior?

Answer:
GRPs derived from conceptual DFT— chemical potential (μ) , hardness (η) , and electrophilicity index (ω) —quantify reactivity:

  • μ : Indicates electron-donating capacity.
  • η : Predicts resistance to charge transfer.
  • ω : Measures electrophilic attack tendency.
    These parameters guide predictions in catalytic or sensing applications .

Basic: What are the key challenges in synthesizing sterically hindered malonamide derivatives?

Answer:

  • Steric hindrance : Bulky 2-chlorophenyl groups may slow condensation. Mitigate by using excess reagents or elevated temperatures.
  • Byproduct formation : Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Catalyst optimization : DMFDMA or Lewis acids (e.g., ZnCl₂) improve yields .

Advanced: What role does the (dimethylamino)methylene group play in metal-ion sensing?

Answer:
This group acts as a π-conjugated linker , enhancing electronic communication between the ligand and metal ion. It also stabilizes enolate forms, facilitating chelation. Spectrophotometric shifts in the 300–400 nm range (charge-transfer transitions) are diagnostic for Fe²⁺/Fe³⁺ binding .

Basic: How to assess purity and stability post-synthesis?

Answer:

  • Chromatography : HPLC or GC-MS identifies impurities.
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability.
  • Long-term storage : Store under inert atmosphere at 0–6°C to prevent hydrolysis .

Advanced: Can TD-DFT predict UV-Vis spectra for metal complexes?

Answer:
Yes. TD-DFT at the CAM-B3LYP level with solvent corrections (e.g., IEF-PCM) simulates electronic transitions. Compare computed λ_max with experimental spectra to validate metal-ligand charge-transfer (MLCT) or ligand-centered (LC) transitions .

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